molecular formula C10H13NO2 B1378996 2-Cyclopropoxy-4-methoxyaniline CAS No. 1243394-48-0

2-Cyclopropoxy-4-methoxyaniline

Cat. No.: B1378996
CAS No.: 1243394-48-0
M. Wt: 179.22 g/mol
InChI Key: NOJWVBCGTLYZKU-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-methoxyaniline is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is characterized by the presence of a cyclopropoxy group and a methoxy group attached to an aniline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-methoxyaniline can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 4-methoxyaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-methoxyaniline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The compound’s cyclopropoxy and methoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxy-4-chloroaniline: Similar structure but with a chlorine atom instead of a methoxy group.

    2-Cyclopropoxy-4-nitroaniline: Contains a nitro group instead of a methoxy group.

    2-Cyclopropoxy-4-ethoxyaniline: Features an ethoxy group instead of a methoxy group.

Uniqueness

2-Cyclopropoxy-4-methoxyaniline is unique due to its specific combination of cyclopropoxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-cyclopropyloxy-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJWVBCGTLYZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)OC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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